molecular formula C24H25FN2O2S B12157417 N-{3-[(3-fluorophenyl)morpholin-4-ylmethyl]-4,5-dimethyl(2-thienyl)}benzamide

N-{3-[(3-fluorophenyl)morpholin-4-ylmethyl]-4,5-dimethyl(2-thienyl)}benzamide

Cat. No.: B12157417
M. Wt: 424.5 g/mol
InChI Key: JPGZWKQCLCOLRZ-UHFFFAOYSA-N
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Description

N-{3-[(3-fluorophenyl)morpholin-4-ylmethyl]-4,5-dimethyl(2-thienyl)}benzamide is a complex organic compound that features a morpholine ring, a fluorophenyl group, and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(3-fluorophenyl)morpholin-4-ylmethyl]-4,5-dimethyl(2-thienyl)}benzamide typically involves multiple steps. One common method includes the reaction of 3-fluorophenylmorpholine with a thienyl derivative under controlled conditions. The reaction is often carried out in the presence of a base such as n-butyllithium in a solvent like hexane . The intermediate products are then further reacted with benzoyl chloride to form the final benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-{3-[(3-fluorophenyl)morpholin-4-ylmethyl]-4,5-dimethyl(2-thienyl)}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a fully saturated benzamide .

Scientific Research Applications

N-{3-[(3-fluorophenyl)morpholin-4-ylmethyl]-4,5-dimethyl(2-thienyl)}benzamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-{3-[(3-fluorophenyl)morpholin-4-ylmethyl]-4,5-dimethyl(2-thienyl)}benzamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[(3-fluorophenyl)morpholin-4-ylmethyl]-4,5-dimethyl(2-thienyl)}benzamide stands out due to its unique combination of a fluorophenyl group, morpholine ring, and thienyl group. This structural arrangement imparts specific electronic and steric properties that can be leveraged in various scientific and industrial applications .

Properties

Molecular Formula

C24H25FN2O2S

Molecular Weight

424.5 g/mol

IUPAC Name

N-[3-[(3-fluorophenyl)-morpholin-4-ylmethyl]-4,5-dimethylthiophen-2-yl]benzamide

InChI

InChI=1S/C24H25FN2O2S/c1-16-17(2)30-24(26-23(28)18-7-4-3-5-8-18)21(16)22(27-11-13-29-14-12-27)19-9-6-10-20(25)15-19/h3-10,15,22H,11-14H2,1-2H3,(H,26,28)

InChI Key

JPGZWKQCLCOLRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(C2=CC(=CC=C2)F)N3CCOCC3)NC(=O)C4=CC=CC=C4)C

Origin of Product

United States

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